molecular formula C15H16N2O B12776464 (E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime CAS No. 2998-94-9

(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime

Cat. No.: B12776464
CAS No.: 2998-94-9
M. Wt: 240.30 g/mol
InChI Key: BWFJUJNDYYZWQU-FOCLMDBBSA-N
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Description

(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime is a chemical compound with the molecular formula C15H16N2O It is known for its unique structural features, including the presence of a dimethylamino group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime typically involves the reaction of (4-(Dimethylamino)phenyl)phenylmethanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

  • Dissolve (4-(Dimethylamino)phenyl)phenylmethanone in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride and a base such as sodium acetate to the solution.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of (4-(Dimethylamino)phenyl)phenylmethanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Shares the dimethylamino group but lacks the oxime functionality.

    (4-(Dimethylamino)phenyl)phenylmethanone: Lacks the oxime group but has a similar aromatic structure.

Uniqueness

(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime is unique due to the presence of both the dimethylamino and oxime groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2998-94-9

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

(NE)-N-[[4-(dimethylamino)phenyl]-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C15H16N2O/c1-17(2)14-10-8-13(9-11-14)15(16-18)12-6-4-3-5-7-12/h3-11,18H,1-2H3/b16-15+

InChI Key

BWFJUJNDYYZWQU-FOCLMDBBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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